molecular formula C18H14N2O2S2 B2637290 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1797246-55-9

3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2637290
CAS No.: 1797246-55-9
M. Wt: 354.44
InChI Key: ZHHKLJQIXVFYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core linked to a thiophene moiety

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery .

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and microbial infections .

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then coupled with a benzamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

    Reduction: Formation of 3-amino-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide.

    Substitution: Formation of halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(thiophen-2-ylmethyl)benzamide
  • 3-cyano-N-((5-methylthiophen-2-yl)methyl)benzamide
  • 3-cyano-N-((5-(methoxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 3-cyano-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of the hydroxy group on the thiophene ring. This functional group enhances its reactivity and potential for forming hydrogen bonds, which can significantly influence its biological activity and material properties .

Properties

IUPAC Name

3-cyano-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c19-9-12-2-1-3-13(8-12)18(22)20-10-15-4-5-16(24-15)17(21)14-6-7-23-11-14/h1-8,11,17,21H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHKLJQIXVFYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.